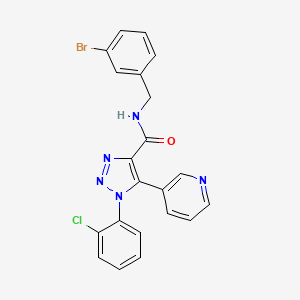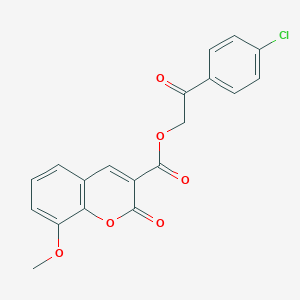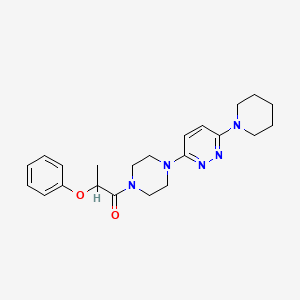
N-(3-bromobenzyl)-1-(2-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar heterocyclic compounds typically involves multi-step reactions including arylation, amide formation, and nucleophilic addition. For instance, the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide involved N1-arylation with 4-chloro-2-cyanopyridine followed by conversion to diethylamide, showcasing the complexity and versatility of synthesizing these types of compounds (Anuradha et al., 2014).
Molecular Structure Analysis
Molecular structure analysis of these compounds is crucial for understanding their chemical behavior. The crystal structure and spectroscopic characterization, including FT-IR, NMR spectroscopy, and X-ray diffraction studies, provide detailed insights into the bonding patterns and molecular geometry. For example, a study on a similar compound highlighted the presence of intramolecular hydrogen bonds forming S(6) ring motifs and detailed the crystal packing stabilized by various interactions (Anuradha et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of these compounds can be explored through their interactions and transformations in various chemical reactions. For instance, the preparation of triazole derivatives involves reactions with selected aldehydes, showcasing their reactivity and potential for functionalization (Bekircan et al., 2008).
Physical Properties Analysis
Physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding the practical applications and handling of these compounds. The molecular structure, especially the crystallographic analysis, provides insights into the physical characteristics and stability of these compounds.
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to undergo specific reactions, are critical for exploring the utility of these compounds in chemical syntheses and potential applications. Studies on similar compounds have highlighted their antioxidative properties and potential for yielding novel derivatives with varied biological activities (Bekircan et al., 2008).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Pyridine Metallations in Synthesis of NK-1 Antagonists : Pyridine metallation chemistry has been utilized to produce triazole compounds exhibiting NK-1 antagonist activity, highlighting a potential therapeutic application (Jungheim et al., 2006).
Crystal Structure Analysis : The crystal structure of related compounds has been analyzed, providing insights into their molecular configuration and potential applications in crystallography (Anuradha et al., 2014).
Biological Activities
Antioxidant Properties : Compounds with similar structures have been evaluated for their antioxidant and antiradical activities, indicating their potential in oxidative stress-related research (Bekircan et al., 2008).
Insecticidal and Fungicidal Activities : Some derivatives have shown insecticidal and fungicidal activities, suggesting their utility in agricultural and pest control applications (Zhu et al., 2014).
Potential Therapeutic Applications
Antimicrobial Activity : Several studies have synthesized and tested derivatives for antimicrobial activities, indicating their potential in developing new antimicrobial agents (Komsani et al., 2015).
Cannabinoid Receptor Study : Derivatives have been used in the synthesis of radiotracers for studying cannabinoid receptors, contributing to neurological research (Katoch-Rouse & Horti, 2003).
Material Science and Chemistry
π-Hole Tetrel Bonding Interactions : Analysis of triazole derivatives in material science, exploring their bonding interactions and properties (Ahmed et al., 2020).
Lipase and α-Glucosidase Inhibition : Studies on the inhibition properties of these compounds, contributing to the understanding of enzyme interactions (Bekircan et al., 2015).
Eigenschaften
IUPAC Name |
N-[(3-bromophenyl)methyl]-1-(2-chlorophenyl)-5-pyridin-3-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrClN5O/c22-16-7-3-5-14(11-16)12-25-21(29)19-20(15-6-4-10-24-13-15)28(27-26-19)18-9-2-1-8-17(18)23/h1-11,13H,12H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLMSKBEUVJIQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)NCC3=CC(=CC=C3)Br)C4=CN=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[1-(2-ethoxyphenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2483323.png)



![1-Oxa-4lambda6-thia-9-azaspiro[5.5]undecane 4,4-dioxide;hydrochloride](/img/structure/B2483328.png)



![1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2483335.png)
![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2483336.png)

![6-fluoro-N-(3-fluorophenyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2483340.png)